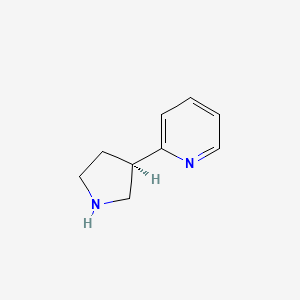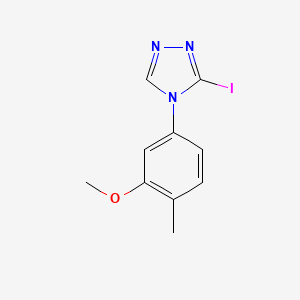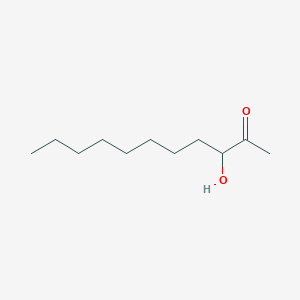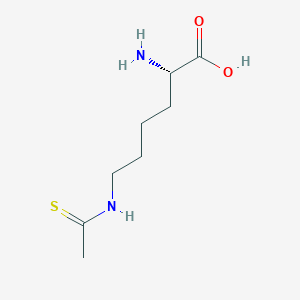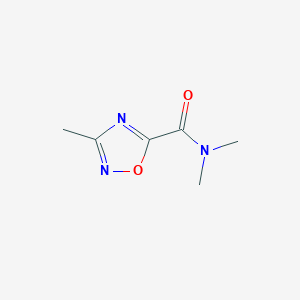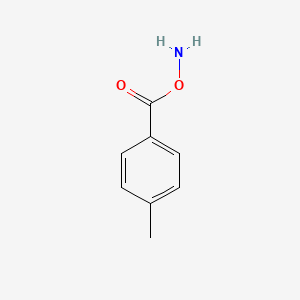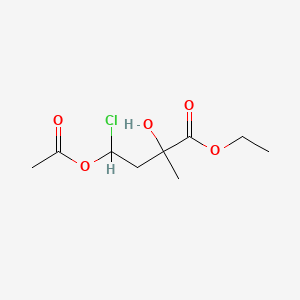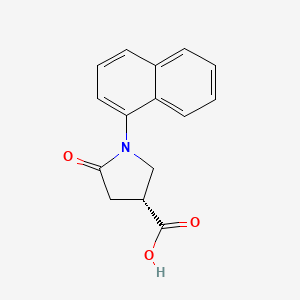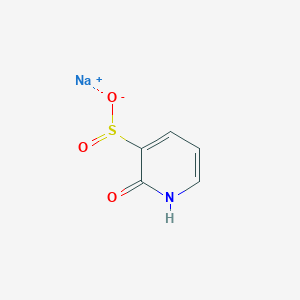
Sodium 2-hydroxypyridine-3-sulfinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 2-hydroxypyridine-3-sulfinate is an organosulfur compound that has garnered significant interest in the field of synthetic chemistry. This compound is known for its versatility and reactivity, making it a valuable building block for various chemical syntheses. It is a white, crystalline solid that is soluble in water and commonly used in the preparation of other sulfur-containing compounds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of sodium 2-hydroxypyridine-3-sulfinate typically involves the reaction of 2-hydroxypyridine with sodium sulfinate. One efficient method is the copper-assisted conversion of hydroxypyridines and sodium sulfinates into their corresponding pyridinyl sulfonate esters. This method uses CuBr2 as a medium and does not require any base or ligand .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of readily available and inexpensive reagents like CuBr2 makes the process cost-effective and scalable. The reaction conditions are optimized to ensure high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Sodium 2-hydroxypyridine-3-sulfinate undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form sulfonates.
Reduction: It can be reduced to form sulfides.
Substitution: It can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride are often used.
Substitution: Conditions typically involve the use of bases like sodium hydroxide and solvents such as ethanol or water.
Major Products:
Sulfonates: Formed through oxidation reactions.
Sulfides: Formed through reduction reactions.
Various Derivatives: Formed through substitution reactions.
Applications De Recherche Scientifique
Sodium 2-hydroxypyridine-3-sulfinate has a wide range of applications in scientific research:
Biology: Employed in the study of enzyme mechanisms and as a reagent in biochemical assays.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and materials science.
Mécanisme D'action
The mechanism of action of sodium 2-hydroxypyridine-3-sulfinate involves its ability to act as a nucleophile or electrophile, depending on the reaction conditions. It can form various bonds, including C–S, N–S, and S–S bonds, making it a versatile reagent in organic synthesis. The molecular targets and pathways involved include sulfonylation and sulfenylation reactions, which are crucial in the formation of sulfonate esters and other sulfur-containing compounds .
Comparaison Avec Des Composés Similaires
- Sodium benzenesulfinate
- Sodium toluenesulfinate
- Sodium methanesulfinate
Comparison: Sodium 2-hydroxypyridine-3-sulfinate is unique due to its pyridine ring, which imparts distinct reactivity and properties compared to other sulfinates. While sodium benzenesulfinate and sodium toluenesulfinate are commonly used in similar reactions, the presence of the hydroxypyridine moiety in this compound allows for additional interactions and applications, particularly in the synthesis of heterocyclic compounds .
Propriétés
Formule moléculaire |
C5H4NNaO3S |
|---|---|
Poids moléculaire |
181.15 g/mol |
Nom IUPAC |
sodium;2-oxo-1H-pyridine-3-sulfinate |
InChI |
InChI=1S/C5H5NO3S.Na/c7-5-4(10(8)9)2-1-3-6-5;/h1-3H,(H,6,7)(H,8,9);/q;+1/p-1 |
Clé InChI |
ZPAVNPPOOCXQEZ-UHFFFAOYSA-M |
SMILES canonique |
C1=CNC(=O)C(=C1)S(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


